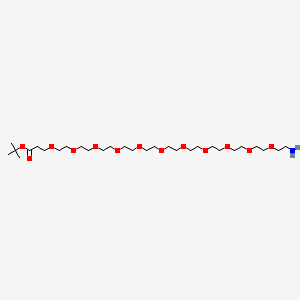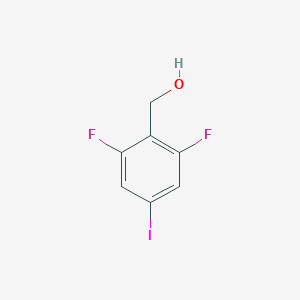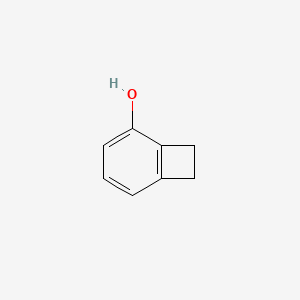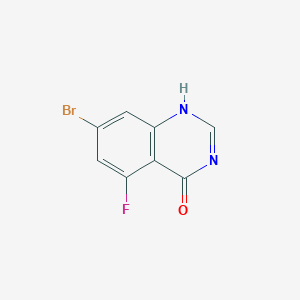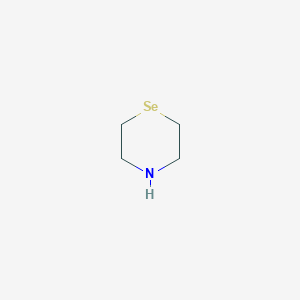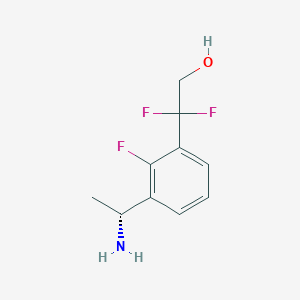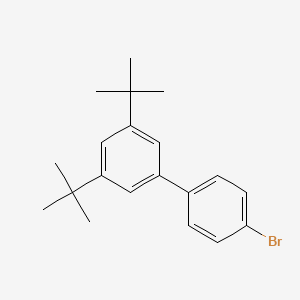
(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group can be easily removed under mild conditions, making it a popular choice in the field of organic chemistry.
Preparation Methods
The synthesis of ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for the efficient synthesis of large quantities of the compound .
Chemical Reactions Analysis
®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group in the compound can be oxidized to form an epoxide or a diol. Common oxidizing agents for this reaction include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding saturated derivative. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Scientific Research Applications
®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and proteins.
Industry: The compound is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The primary function of ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is to protect the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing it from reacting with other reagents during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .
Comparison with Similar Compounds
Similar compounds to ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid include other Fmoc-protected amino acids such as:
- Fmoc-phenylalanine
- Fmoc-tryptophan
- Fmoc-leucine
These compounds also serve as protecting groups for amino acids during peptide synthesis. ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which can undergo additional chemical transformations, providing more versatility in synthetic applications .
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYQUDUWULJEHG-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)
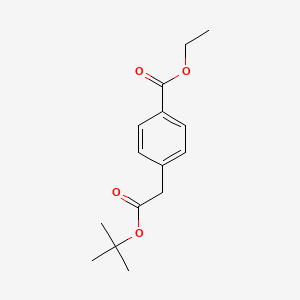
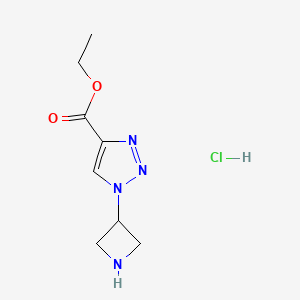
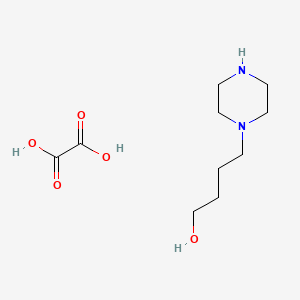
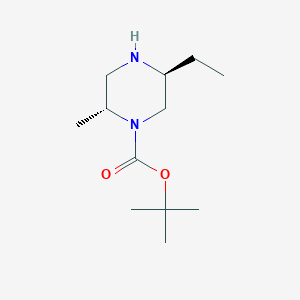
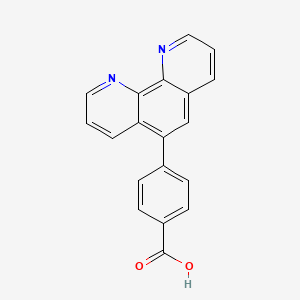
![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)
